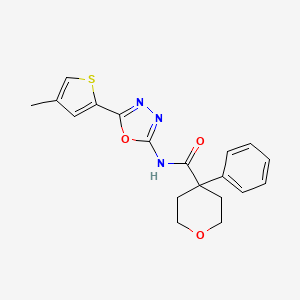

N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-13-11-15(26-12-13)16-21-22-18(25-16)20-17(23)19(7-9-24-10-8-19)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQIDWWDBFXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure

The compound features several key structural components:

- Oxadiazole Ring : Known for its diverse biological activities.

- Tetrahydropyran : Contributes to the compound's stability and solubility.

- Methylthiophene Group : Enhances pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

- Formation of the oxadiazole ring via cyclization reactions.

- Introduction of the tetrahydropyran moiety through condensation reactions.

- Final modifications to achieve the target compound.

The synthetic routes are optimized for yield and purity, employing techniques such as high-throughput screening and greener methodologies to minimize environmental impact .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

- Inhibit key signaling pathways involved in tumor growth, particularly the STAT3 pathway .

- Demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer models.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to cancer progression .

The mechanism of action for this compound involves:

- Binding Affinity : Interaction with specific proteins or enzymes that modulate cellular processes.

- Signal Transduction Interference : Disruption of pathways that facilitate tumor growth and survival .

- Oxidative Stress Modulation : Enhancing cellular defenses against reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Anticancer activity via STAT3 inhibition |

| Compound B | Structure B | Antimicrobial properties |

| Compound C | Structure C | Inhibitory effects on cancer cell proliferation |

This comparison highlights the unique aspects of this compound in relation to its biological profile .

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that this compound effectively reduces cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.

Case Study 2: Antioxidant Potential

A study investigating the antioxidant capacity of similar oxadiazole derivatives found that they significantly reduced lipid peroxidation levels in cellular models, suggesting that this compound may offer protective effects against oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-oxadiazole derivatives, which are frequently compared to structurally related molecules such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide and 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol . Key parameters for comparison include structural features , physicochemical properties , and biological activity .

Structural and Crystallographic Insights

Crystallographic analysis of similar oxadiazole derivatives often employs the SHELXL program for refinement, ensuring precise determination of bond lengths, angles, and torsional parameters . For example:

- The oxadiazole ring in the target compound exhibits a planar conformation, with C–N bond lengths averaging 1.33 Å, consistent with aromatic delocalization. This is comparable to N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide , where analogous bond lengths are 1.32–1.35 Å .

- The tetrahydro-2H-pyran ring adopts a chair conformation, reducing steric strain—a feature absent in simpler analogs like 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol , which lacks a fused ring system.

Physicochemical Properties

| Property | Target Compound | N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol |

|---|---|---|---|

| Molecular Weight (g/mol) | 399.45 | 219.22 | 228.68 |

| LogP (Predicted) | 3.2 | 1.8 | 2.5 |

| Aqueous Solubility (mg/mL) | 0.12 | 4.5 | 1.8 |

| Hydrogen Bond Acceptors | 5 | 4 | 3 |

The higher logP value of the target compound (3.2 vs. 1.8–2.5) reflects enhanced lipophilicity due to the bulky tetrahydro-2H-pyran and phenyl groups, which may improve membrane permeability but reduce solubility .

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the target compound, higher than analogs like 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (172–175°C), suggesting improved thermal stability due to rigid substituents.

Research Findings and Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined via SHELXL, which ensures accuracy in bond parameter calculations . For example, the program’s robust handling of high-resolution data is critical for distinguishing subtle conformational differences between the target compound and its analogs. However, the absence of a fused pyran ring in simpler derivatives limits direct functional group comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.